

What is the chemical structure of Sappanone A?

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Compound of Interest

Compound Name: Sappanone A

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An In-depth Technical Guide to **Sappanone A** for Researchers and Drug Development Professionals

Introduction

Sappanone A is a homoisoflavanone, a class of natural phenolic compounds, primarily isolated from the heartwood of *Caesalpinia sappan* L.[1][2]. This molecule has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties[1][3]. Its multifaceted biological effects are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for therapeutic development in various inflammation-related diseases, cardiovascular conditions, and neurodegenerative disorders[1][4][5]. This document provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of **Sappanone A**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Sappanone A is characterized by a C16-isoflavanoid skeleton. Its chemical identity is well-defined through various analytical techniques.

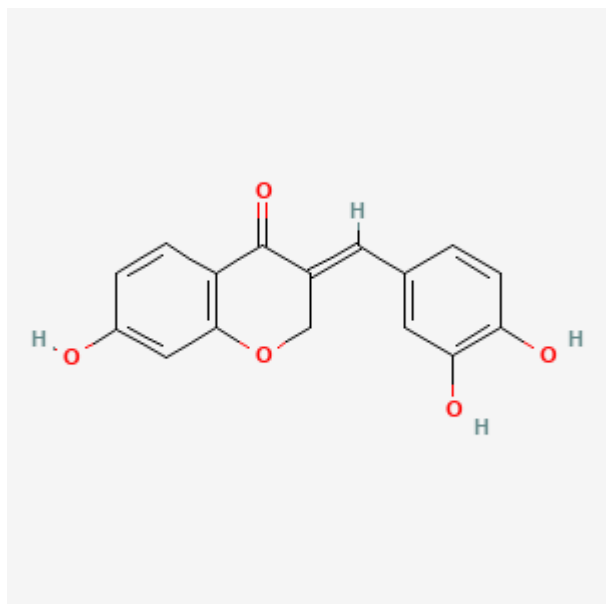


Figure 1. 2D Chemical Structure of **Sappanone A**. Source: PubChem CID 9817274.

Table 1: Chemical and Physical Properties of **Sappanone A**

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₂ O ₅	[1][3][6]
Molecular Weight	284.26 g/mol	[6][7]
IUPAC Name	(3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one	[6][8]
SMILES	<chem>C1/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)C3=C(O1)C=C(C=C3)O</chem>	[6][9]
CAS Number	102067-84-5	[2][6][7]
Appearance	Light yellow to yellow solid	[7]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[10][11]

Biological Activity and Mechanism of Action

Sappanone A exerts its biological effects by modulating several critical signaling pathways. Its primary activities are centered around anti-inflammatory, antioxidant, and anti-apoptotic functions.

Anti-inflammatory Activity

The anti-inflammatory properties of **Sappanone A** are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway and Phosphodiesterase 4 (PDE4)[5][7][12]. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF- α), and various interleukins (e.g., IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[7][13].

Antioxidant Activity

The antioxidant effects of **Sappanone A** are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][4]. By promoting the nuclear translocation of Nrf2, **Sappanone A** upregulates the expression of downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[4][10][13]. This action enhances the cellular defense against oxidative stress.

Anti-apoptotic Activity

Sappanone A has demonstrated protective effects against apoptosis, particularly in cardiomyocytes. This is achieved through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/glycogen synthase kinase-3 β (GSK3 β) signaling pathway, which plays a crucial role in promoting cell survival[1][3][14].

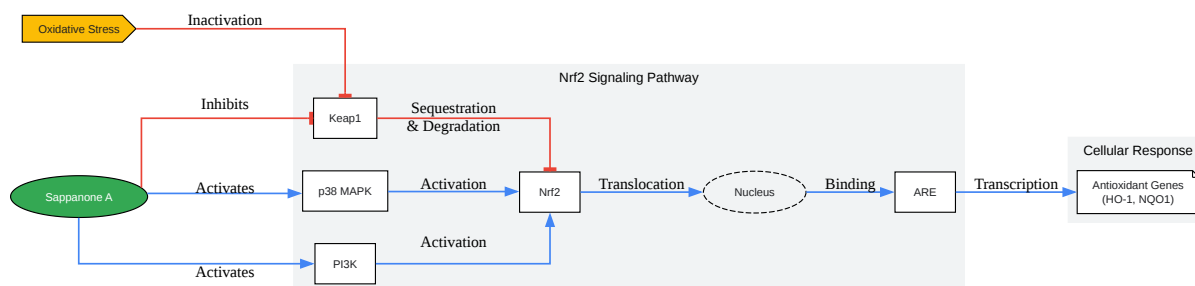
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by **Sappanone A**.



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Caption: NF-κB pathway inhibition by **Sappanone A**.



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Caption: Nrf2 pathway activation by **Sappanone A**.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on **Sappanone A**.

Table 2: Summary of In Vitro Efficacy of **Sappanone A**

Assay/Model	Cell Line	Concentration(s)	Key Findings	Reference(s)
Anti-inflammatory Activity	RAW264.7	5-30 μ M	Dose-dependent inhibition of LPS-induced NO, PGE ₂ , and IL-6 production.	[7][13]
PDE4 Inhibition	Enzyme	Not specified	Remarkable inhibition of PDE4 enzyme activity.	[12][15]
Antioxidant Activity (Nrf2/HO-1)	RAW264.7	30 μ M	Induced HO-1 expression and nuclear translocation of Nrf2.	[13][16]
Antioxidant Activity (Lipid Peroxidation)	Mouse lung homogenate	Not specified	Reduced Fe ²⁺ -induced malondialdehyde (MDA) production.	[12][15]
Anti-apoptotic Activity	H9c2	5-50 μ M	Enhanced cell viability after hypoxia/reoxygenation injury (peak at 25 μ M).	[14]

Table 3: Summary of In Vivo Efficacy of **Sappanone A**

Animal Model	Species	Dose(s)	Route	Key Findings	Reference(s)
LPS-induced Acute Lung Injury (ALI)	Mice	25 & 50 mg/kg	i.p.	Significantly reduced levels of TNF- α and total protein in BALF and MPO activity in the lung.	[5] [15]
LPS-induced Mortality	Mice	50 mg/kg	i.p.	Protected C57BL/6 mice from LPS-induced mortality.	[13]
Myocardial Ischemia-Reperfusion Injury (MIRI)	Rats	10, 20, & 40 mg/kg	i.p.	Dose-dependently reduced myocardial infarct size and release of CK-MB and LDH.	[4] [17]
Carbon Tetrachloride (CCl ₄)-induced Liver Fibrosis	Mice	25, 50, & 100 mg/kg	i.p.	Attenuated liver injury, inhibited oxidative stress and apoptosis, and reversed fibrosis.	[18]

Diabetic Kidney Disease (DKD)	Mice	Not specified	Not specified	Ameliorated kidney damage, reduced fibrosis markers (TGF- β 1, Col- IV) and inflammatory cytokines (IL- 1 β , TNF- α).	[19]
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Key Experimental Protocols

This section provides detailed methodologies for representative experiments cited in the literature.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Injury (MIRI) Model

Adapted from Shi et al., 2020.[\[4\]](#)[\[17\]](#)

- **Animal Model:** Male Sprague-Dawley rats are used.
- **Drug Administration:** **Sappanone A** (SA), dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at doses of 10, 20, or 40 mg/kg one hour prior to heart isolation. Control groups receive the vehicle alone.
- **Heart Isolation and Perfusion:** Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus. Hearts are retrogradely perfused with Krebs-Henseleit (K-H) solution at a constant pressure.
- **Ischemia-Reperfusion Protocol:** After a stabilization period, global ischemia is induced by stopping the perfusion for 30 minutes. This is followed by 120 minutes of reperfusion with K-H solution.

- **Infarct Size Measurement:** At the end of reperfusion, the heart is frozen, sliced, and incubated with 1% triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted area remains pale. The infarct size is quantified as a percentage of the total ventricular area using imaging software.
- **Biochemical Analysis:** Coronary effluent is collected during reperfusion to measure the activity of cardiac injury markers, such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), using spectrophotometric assay kits.
- **Western Blot Analysis:** Ventricular tissue is homogenized to extract proteins. Protein expression levels of key signaling molecules (e.g., Keap1, Nrf2 in cytoplasmic and nuclear fractions, HO-1, NQO1) are determined by Western blotting using specific primary and secondary antibodies.

Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages

Adapted from Lee et al., 2015.[\[13\]](#)

- **Cell Culture:** Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Treatment:** Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of **Sappanone A** (e.g., 5, 10, 30 µM) for 1 hour.
- **Inflammatory Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium. A control group without LPS stimulation is also maintained. Cells are incubated for a specified period (e.g., 24 hours).
- **Nitric Oxide (NO) Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reaction assay.
- **Cytokine and Prostaglandin Measurement:** Levels of IL-6 and PGE₂ in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

- Gene and Protein Expression Analysis: Cell lysates are collected for analysis. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is determined at the mRNA level by qRT-PCR and at the protein level by Western blotting.

Conclusion

Sappanone A is a natural homoisoflavanone with a well-characterized chemical structure and significant therapeutic potential. Its ability to concurrently modulate inflammatory (NF- κ B) and oxidative stress (Nrf2) pathways makes it a compelling molecule for drug discovery and development. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its efficacy in models of cardiovascular, inflammatory, and metabolic diseases. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate and harness the pharmacological properties of **Sappanone A**.

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